Epinephrine Hydrochloride

Description

Historical Context of Epinephrine (B1671497) Discovery and Early Chemical Characterization

The story of epinephrine began in the late 19th century with investigations into the adrenal glands. In 1895, Polish physiologist Napoleon Cybulski obtained extracts from the adrenal gland which he named "nadnerczyna". wikipedia.orgwikipedia.org These extracts were found to contain epinephrine and other catecholamines. wikipedia.orgwikipedia.org Around the same time, an English physician was conducting experiments on his son, which were among the initial events leading to the isolation of the hormone. nih.gov

A significant breakthrough occurred in 1901 when Japanese chemist Jōkichi Takamine, along with his assistant Keizo Uenaka, successfully isolated and purified the hormone from the adrenal glands of sheep and oxen. wikipedia.orgwikipedia.orgrcrclinical.comwikipedia.orgwjoes.com Takamine named the isolated substance "adrenalin." rcrclinical.combritannica.com This achievement marked the first time a pure hormone had been isolated from a natural source. rcrclinical.combritannica.com The isolation of adrenaline was a sensation in the scientific community, transforming fields like surgery by controlling hemorrhage, and finding applications in cardiology, obstetrics, and the treatment of allergies and asthma. rcrclinical.com

The early 20th century also saw the elucidation of its chemical structure and its first laboratory synthesis in 1904 by Friedrich Stolz and Henry Drysdale Dakin, independently. wikipedia.orgwikipedia.org This made the hormone more readily and cheaply available for research and medical use. nih.gov

Evolution of Epinephrine Hydrochloride in Scientific Inquiry

The development of this compound was a crucial step in making the compound more stable and soluble for research purposes. The hydrochloride salt form enhances the compound's polarity, making it highly soluble in water and suitable for creating injectable solutions for laboratory experiments. solubilityofthings.comsolubilityofthings.com This characteristic is vital for its use in various research applications, from in vitro studies on cell cultures to in vivo animal models.

The stability of this compound solutions has been a subject of research to ensure the reliability of experimental results. Studies have shown that the stability is dependent on factors such as concentration, temperature, and exposure to light. solubilityofthings.comresearchgate.netresearchgate.net For instance, this compound solutions are more stable when refrigerated and protected from light. researchgate.netresearchgate.net The development of stable formulations has been critical for its use in long-term experiments and for establishing standardized research protocols.

The synthesis of this compound has also evolved. One common method involves the reaction of chloroacetylcatechol with methylamine (B109427) to produce adrenalone (B1665550) hydrochloride, which is then catalytically hydrogenated to form epinephrine. patsnap.comgoogle.com This synthetic route allows for the production of a high-purity compound essential for accurate and reproducible scientific investigation. patsnap.com

Conceptual Framework for Epinephrine as an Endogenous Catecholamine and Pharmacological Agent

Epinephrine is an endogenous catecholamine, a class of molecules derived from the amino acid tyrosine that function as hormones and neurotransmitters. wikipedia.orgnih.gov It is naturally produced by the adrenal glands and a small number of neurons. wikipedia.org In the body, it plays a central role in the "fight-or-flight" response, a physiological reaction to stressful or dangerous situations. wikipedia.orgmedicalnewstoday.com This response involves an increase in heart rate, blood flow to muscles, and blood sugar levels, preparing the body for physical exertion. wikipedia.org

As a pharmacological agent, epinephrine exerts its effects by binding to and activating adrenergic receptors, which are found on the surface of various cells throughout the body. nih.govpathway.md These receptors are classified into two main types, alpha (α) and beta (β) receptors, which are further divided into subtypes. pathway.md

The interaction of epinephrine with these receptors triggers a cascade of intracellular signaling events. pathway.md For example, binding to β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an enzyme that increases the levels of the second messenger cyclic AMP (cAMP). pathway.md This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. pathway.mdnih.gov The specific physiological effect depends on the receptor subtype and the type of cell. pathway.md

Scope and Significance of Contemporary Research on this compound

Contemporary research on this compound spans a wide range of biomedical fields, reflecting its fundamental role in physiology and pharmacology.

Cardiovascular Research: Epinephrine's effects on the cardiovascular system remain a major area of investigation. Research focuses on its role in regulating heart rate, myocardial contractility, and blood pressure through its actions on α and β-adrenergic receptors. drugbank.comahajournals.org Studies explore its use in models of cardiac arrest and septic shock. nih.govmdpi.com While it can improve coronary and cerebral blood flow during CPR, research also investigates potential adverse effects like increased myocardial oxygen demand. ahajournals.orgresearchgate.net

Neuroscience and Stress Response: In neuroscience, research investigates epinephrine's role as a neurotransmitter and its involvement in the stress response. nih.gov Studies explore how epinephrine released during stressful events can modulate memory consolidation. nih.govresearchgate.net Research also examines the signaling pathways in the brain that are activated by epinephrine and their implications for conditions like post-traumatic stress disorder.

Metabolic and Endocrine Research: Epinephrine plays a key role in regulating metabolism. Research focuses on its ability to stimulate glycogenolysis (the breakdown of glycogen (B147801) to glucose) in the liver and muscle, and lipolysis (the breakdown of fats) in adipose tissue. wikipedia.org This provides energy substrates for the body during times of stress. Current studies investigate the intricate signaling pathways involved in these metabolic processes.

Cellular and Molecular Biology: At the cellular and molecular level, researchers use this compound to study adrenergic receptor signaling pathways in detail. jsr.org This includes investigating the structure and function of different receptor subtypes, the G-protein-coupled signaling cascades they activate, and the downstream effects on gene expression and cellular function. pathway.md For example, research has explored how epinephrine can influence the expression of certain genes through these signaling pathways. researchgate.netfrontiersin.org

Data Tables

Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder solubilityofthings.comsolubilityofthings.com |

| Molecular Formula | C₉H₁₃NO₃・HCl solubilityofthings.com |

| Molecular Weight | 219.67 g/mol solubilityofthings.com |

| Melting Point | 157.00 °C (430.00 K) solubilityofthings.com |

| Solubility | Highly soluble in water solubilityofthings.comsolubilityofthings.com |

Key Adrenergic Receptors and Their General Functions in Research

| Receptor Subtype | General Function Investigated in Research |

|---|---|

| α1 | Vasoconstriction, smooth muscle contraction nih.gov |

| α2 | Inhibition of neurotransmitter release, inhibition of insulin (B600854) secretion pathway.md |

| β1 | Increased heart rate, increased myocardial contractility drugbank.com |

| β2 | Bronchodilation, vasodilation, glycogenolysis wikipedia.orgdrugbank.com |

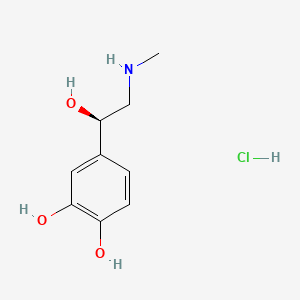

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3.ClH, C9H14ClNO3 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020568 | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Used medically as a cardiostimulant. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

55-31-2 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 °F (NTP, 1992) | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biosynthesis, Biogenesis, and Endogenous Regulatory Mechanisms of Epinephrine

Catecholamine Biosynthetic Pathway Elucidation

The journey to understanding catecholamine biosynthesis has been a progressive endeavor, with each step in the pathway being meticulously identified and characterized. This pathway converts the essential amino acid phenylalanine into epinephrine (B1671497) through four key enzymatic reactions. researchgate.nethouptlab.org The enzymes involved have been purified, and their kinetics, substrate specificity, and cofactor requirements have been extensively studied. nih.gov

Phenylalanine Hydroxylation to Tyrosine

The initial step in catecholamine synthesis is the conversion of phenylalanine, an essential amino acid obtained from dietary sources, to tyrosine. taylorandfrancis.com This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase, which is predominantly found in the liver. davuniversity.orgresearchgate.net The reaction involves the hydroxylation of phenylalanine at the para-position of its aromatic ring, incorporating one atom of molecular oxygen. davuniversity.org This process requires the cofactor tetrahydrobiopterin (B1682763) (BH4), which is oxidized to dihydrobiopterin during the reaction and subsequently regenerated by an NADPH-dependent reductase. davuniversity.org

Tyrosine Hydroxylation to L-DOPA

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the biosynthesis of catecholamines. nih.govhouptlab.orgnih.govnih.gov This critical reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), a mixed-function oxidase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin as cofactors. nih.govwikipedia.org Tyrosine hydroxylase adds a hydroxyl group to the meta position of tyrosine, forming L-DOPA. nih.gov The activity of this enzyme is tightly regulated, making it a key control point for the entire catecholamine synthesis pathway. nih.govnih.gov

L-DOPA Decarboxylation to Dopamine (B1211576)

Following its synthesis, L-DOPA undergoes decarboxylation to form the neurotransmitter dopamine. wikipedia.org This reaction is catalyzed by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). proteopedia.orgbio-techne.com This enzyme removes the carboxyl group from L-DOPA. nih.govtaylorandfrancis.com DDC is not specific to L-DOPA and can act on other aromatic L-amino acids. bio-techne.com

Dopamine β-Hydroxylation to Norepinephrine (B1679862)

The conversion of dopamine to norepinephrine is catalyzed by the enzyme dopamine β-hydroxylase (DBH), also referred to as dopamine β-monooxygenase. wikipedia.org This enzyme is a copper-containing oxygenase that requires ascorbate (B8700270) (vitamin C) as a cofactor. wikipedia.org The reaction involves the hydroxylation of the β-carbon on the side chain of dopamine. nih.gov DBH is primarily located within the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla. wikipedia.orgtaylorandfrancis.com This localization means that norepinephrine is synthesized directly inside these storage vesicles. wikipedia.org

Phenylethanolamine N-Methyltransferase (PNMT) Mediated Methylation of Norepinephrine to Epinephrine

The final step in the biosynthesis of epinephrine is the methylation of norepinephrine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgcreative-enzymes.comnih.gov This enzyme is found predominantly in the adrenal medulla. wikipedia.orgcreative-enzymes.com The expression and activity of PNMT are regulated by glucocorticoids synthesized in the adrenal cortex. wikipedia.org This regulation highlights the close functional relationship between the adrenal cortex and medulla in the stress response.

Role of S-Adenosylmethionine (SAMe) as a Methyl Donor

The methylation of norepinephrine by PNMT requires a methyl group donor. This crucial role is filled by S-adenosylmethionine (SAMe). creative-enzymes.comreddit.com SAMe is a universal methyl donor in numerous biological reactions, including the synthesis of epinephrine. youtube.comyoutube.comnih.gov In this reaction, PNMT facilitates the transfer of a methyl group from SAMe to the primary amine of norepinephrine, converting it into epinephrine. wikipedia.orgcreative-enzymes.com This conversion completes the biosynthetic pathway of this vital hormone and neurotransmitter.

Anatomical and Cellular Sites of Endogenous Epinephrine Production

The synthesis of epinephrine primarily occurs in specialized cells within the adrenal glands and, to a lesser extent, in certain neurons of the central nervous system.

Adrenal Medulla as the Primary Site of Epinephrine Synthesis and Secretion

The adrenal medulla, the inner part of the adrenal gland, is the principal site of epinephrine production in the body. wikipedia.orghopkinsmedicine.org It is composed of chromaffin cells, which are modified postganglionic sympathetic neurons. wikipedia.orgwikipedia.org These cells are responsible for synthesizing and secreting the majority of circulating epinephrine. nih.govnih.gov In fact, the adrenal medulla releases about 80-85% of its catecholamines as epinephrine and the remaining 15-20% as norepinephrine. wikipedia.orgwikipedia.orgcvpharmacology.comstressmeasurement.org

The synthesis of epinephrine in the chromaffin cells begins with the amino acid tyrosine. cvpharmacology.combritannica.com Through a series of enzymatic reactions, tyrosine is converted to norepinephrine. britannica.comresearchgate.net The final and critical step in the formation of epinephrine is the methylation of norepinephrine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). cvpharmacology.combritannica.comresearchgate.net This enzyme is found predominantly in the chromaffin cells of the adrenal medulla. nih.govbritannica.com The newly synthesized epinephrine is then stored in chromaffin granules within these cells, awaiting release into the bloodstream upon stimulation. wikipedia.orgnih.govcvpharmacology.com

Neuronal Epinephrine Biosynthesis in the Central Nervous System

While the adrenal medulla is the primary source of epinephrine, small amounts are also synthesized by a limited number of neurons in the central nervous system (CNS). britannica.comusda.gov These adrenergic neurons are primarily located in the brainstem. nih.gov Within these neurons, the same biosynthetic pathway as in the adrenal medulla is utilized, with the enzyme PNMT catalyzing the conversion of norepinephrine to epinephrine. nih.gov This neuronal epinephrine functions as a neurotransmitter, playing a role in various central physiological processes.

Regulatory Mechanisms of Epinephrine Biosynthesis and Release

The production and secretion of epinephrine are meticulously regulated by a combination of transcriptional, post-translational, and neurohumoral mechanisms to ensure appropriate physiological responses to various stimuli, particularly stress.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The rate of epinephrine synthesis is largely dependent on the activity of the enzymes involved in its biosynthetic pathway, particularly tyrosine hydroxylase (TH) and phenylethanolamine N-methyltransferase (PNMT). The expression and activity of these enzymes are subject to both transcriptional and post-translational regulation.

Transcriptional Regulation: The synthesis of the enzymes involved in epinephrine production is controlled at the genetic level. For instance, the transcription of the gene for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, can be increased by factors such as glucocorticoids and cyclic AMP. nih.govpnas.org Studies have shown that these inducers can lead to a rapid increase in the transcriptional activity of the TH gene. nih.govpnas.org Similarly, the expression of PNMT is also regulated at the transcriptional level, with hormonal and neural stimuli influencing its gene expression. nih.gov

Post-Translational Regulation: Following their synthesis, the activity of biosynthetic enzymes can be further modulated through post-translational modifications. wikipedia.orgnews-medical.netbeckman.com For example, glucocorticoids can post-translationally control PNMT by indirectly preventing its degradation. nih.gov The activity of tyrosine hydroxylase is also regulated in the short term by phosphorylation of its serine residues by various protein kinases. wikipedia.org This phosphorylation can relieve feedback inhibition by catecholamines like epinephrine. wikipedia.org

Neurohumoral Control of Adrenal Medullary Secretion

The release of epinephrine from the adrenal medulla is primarily under neural control. The sympathetic nervous system, specifically the splanchnic nerve, directly innervates the chromaffin cells. wikipedia.orgnih.govclevelandclinic.org When the body encounters a stressful situation, preganglionic sympathetic nerve fibers release the neurotransmitter acetylcholine. wikipedia.orgusda.gov Acetylcholine binds to nicotinic receptors on the chromaffin cells, leading to their depolarization and the subsequent release of epinephrine into the bloodstream. wikipedia.orgnih.gov

Hormonal factors also play a crucial role. Glucocorticoids, such as cortisol, which are produced in the adjacent adrenal cortex, are essential for the optimal synthesis of epinephrine. nih.govpressbooks.pubwikipedia.org High concentrations of glucocorticoids reach the adrenal medulla through an intra-adrenal portal vascular system and are necessary to induce the enzyme PNMT, which converts norepinephrine to epinephrine. nih.govpressbooks.pub This highlights a key interaction between the adrenal cortex and medulla in regulating the stress response.

Mechanisms of Epinephrine Turnover in Neural Tissues

Once released, the physiological actions of epinephrine are terminated through several mechanisms, including metabolic breakdown, reuptake into nerve endings, and diffusion from active sites. britannica.com The primary enzymes involved in the metabolic breakdown of epinephrine are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). cvpharmacology.combritannica.com These enzymes convert epinephrine into inactive metabolites, such as metanephrine (B195012) and vanillylmandelic acid (VMA), which are then excreted. cvpharmacology.com

Investigational Studies on Epinephrine Biosynthesis Modulation

The regulation of epinephrine biosynthesis presents a significant area of pharmacological and genetic research. Investigations into the modulation of this pathway primarily focus on the enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in epinephrine synthesis—the conversion of norepinephrine to epinephrine. These studies explore both exogenous compounds that can inhibit PNMT activity and endogenous genetic variations that influence the enzyme's function and expression.

Pharmacological Modulation of PNMT

A variety of synthetic compounds have been developed and studied for their ability to inhibit PNMT, thereby reducing epinephrine production. These inhibitors are valuable tools for investigating the physiological and pathological roles of epinephrine.

One of the most extensively studied PNMT inhibitors is SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline). It acts as a potent, reversible, and competitive inhibitor with respect to norepinephrine nih.gov. In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 1 x 10⁻⁷ M nih.gov. In vivo experiments in rats and squirrel monkeys have demonstrated that administration of SK&F 64139 leads to a dose-dependent reduction in adrenal epinephrine content, with a corresponding increase in norepinephrine levels nih.gov. Specifically, oral doses as low as 5 mg/kg in rats markedly inhibit the conversion of radiolabeled norepinephrine to epinephrine in the adrenal gland nih.gov.

Another significant PNMT inhibitor is SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide). This compound is also a potent and selective inhibitor of adrenal PNMT, with a reported inhibitor constant (Ki) value of 133 nM for the rat adrenal enzyme nih.gov. In vitro, its Ki values were determined to be 6 x 10⁻⁷ M for the central nervous system enzyme and 3 x 10⁻⁷ M for the adrenal enzyme nih.gov. Chronic administration in rats can reduce adrenal epinephrine by over 90% nih.gov. An important characteristic of SK&F 29661 is its high polarity, which prevents it from crossing the blood-brain barrier, making it a useful tool for studying the effects of peripheral PNMT inhibition specifically nih.gov.

CGS 19281A (4,9-dihydro-7-methoxy-3H-pyrido[3,4b]indole) is another investigational inhibitor of PNMT. It has an IC50 of 2.7 x 10⁻⁶ M and is noted for its lack of interaction with α-1 or α-2 adrenergic receptors, a common side effect of other PNMT inhibitors nih.gov. In vivo studies in normal rats have shown that a 20 mg/kg intravenous dose of CGS 19281A can reduce PNMT activity in the brainstem by 60% and adrenaline concentration by 38% nih.gov.

The following table summarizes the key findings for these investigational PNMT inhibitors.

| Compound Name | Mechanism of Action | In Vitro Potency | In Vivo Effects |

| SK&F 64139 | Reversible, competitive inhibitor of PNMT | IC50: ~1 x 10⁻⁷ M | Dose-dependent decrease in adrenal epinephrine; inhibits conversion of norepinephrine to epinephrine nih.gov |

| SK&F 29661 | Potent, selective inhibitor of PNMT | Ki: 133 nM (rat adrenal) | Reduces adrenal epinephrine by >90%; does not cross the blood-brain barrier nih.govnih.gov |

| CGS 19281A | PNMT inhibitor | IC50: 2.7 x 10⁻⁶ M | Reduces brainstem PNMT activity by 60% and adrenaline concentration by 38% in rats nih.gov |

Genetic Modulation of Epinephrine Biosynthesis

Genetic variations within the PNMT gene can significantly influence an individual's capacity for epinephrine synthesis. Research in this area has identified specific single nucleotide polymorphisms (SNPs) that alter PNMT activity and, consequently, epinephrine levels.

One such polymorphism is the I1G(280)A SNP , located in the first intron of the PNMT gene. Studies in human subjects have shown a significant association between this SNP and decreased levels of circulating epinephrine during exercise nih.gov. Individuals with this genetic variant also exhibit a lower epinephrine-to-norepinephrine ratio, suggesting reduced PNMT efficiency nih.gov.

Another nonsynonymous SNP, C319T (Arg107Cys) , results in an amino acid change in the PNMT protein. Functional studies have demonstrated that the Cys107 variant of the enzyme has significantly lower activity and protein levels compared to the wild-type version when expressed in cell cultures nih.gov.

In addition to naturally occurring polymorphisms, investigational studies have explored the impact of specific gene mutations on epinephrine synthesis, particularly in the context of disease. For example, pathogenic variants in the HRAS gene have been shown to upregulate Pnmt expression and epinephrine biosynthesis. In vitro studies using rat pheochromocytoma cells demonstrated that Hras-mutant cells had significantly higher Pnmt expression (a 3.5- to 38.8-fold increase) compared to control cells unifi.it. This upregulation is mediated through the mitogen-activated protein kinase (MAPK) signaling pathway unifi.itdeepdyve.com.

The table below details the findings from these genetic modulation studies.

| Genetic Variation | Locus | Functional Impact on Epinephrine Biosynthesis |

| I1G(280)A SNP | First intron of the PNMT gene | Associated with decreased exercise-induced circulating epinephrine levels and a reduced epinephrine-to-norepinephrine ratio nih.gov |

| C319T (Arg107Cys) SNP | Exon of the PNMT gene | The Cys107 variant of the PNMT enzyme exhibits lower activity and protein levels nih.gov |

| Pathogenic Variants in HRAS | HRAS gene | Upregulate Pnmt expression (3.5- to 38.8-fold increase in vitro) and subsequent epinephrine synthesis via the MAPK signaling pathway unifi.itdeepdyve.com |

Molecular Pharmacology and Adrenergic Receptor Interactions of Epinephrine

Epinephrine (B1671497) as a Sympathomimetic Catecholamine

Epinephrine is a sympathomimetic catecholamine, a class of stimulant compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. wikipedia.org As a catecholamine, its chemical structure includes a catechol nucleus (a benzene (B151609) ring with two hydroxyl groups) and an amine group. wikipedia.org It is produced naturally by the adrenal glands and some neurons. wikipedia.org Epinephrine functions as both a hormone and a neurotransmitter, playing a critical role in the "fight-or-flight" response. wikipedia.orgwikipedia.org Its sympathomimetic action arises from its ability to bind directly to and activate adrenergic receptors, thereby mimicking the physiological responses initiated by the sympathetic nervous system. wikipedia.orgdrugbank.com These effects include, but are not limited to, changes in heart rate, myocardial contractility, and blood pressure. wikipedia.orgdrugbank.com

Adrenergic Receptor Classification and Subtypes

Adrenergic receptors, also known as adrenoceptors, are a class of G protein-coupled receptors (GPCRs) that are the targets for catecholamines like epinephrine and norepinephrine (B1679862). wikipedia.orgnih.gov These receptors are broadly categorized into two main families: alpha (α) and beta (β) adrenergic receptors. nih.govnih.gov This classification is based on their pharmacological responses to different agonists and antagonists. jove.com Both the α and β families are further divided into several subtypes, each linked to distinct signaling pathways and mediating specific physiological effects. wikipedia.orglibretexts.org

Alpha-adrenergic receptors are divided into two primary subtypes, α1 and α2. wikipedia.orgjove.com The α1 receptors are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium (Ca2+), typically resulting in smooth muscle contraction. wikipedia.orgnih.govlibretexts.org The α2 receptors are Gi-coupled, and their activation inhibits adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) and causing effects such as smooth muscle contraction and reduced neurotransmitter release. wikipedia.orgnih.govlibretexts.org Both α1 and α2 subtypes are further divided into three additional subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C. wikipedia.orgjove.comresearchgate.net

Alpha-Adrenergic Receptor Subtypes

| Receptor | Subtypes | G-Protein Coupling | Primary Second Messenger | General Effect of Agonist Binding |

|---|---|---|---|---|

| Alpha-1 (α1) | α1A, α1B, α1D | Gq | ↑ Inositol (B14025) triphosphate (IP3), Diacylglycerol (DAG), Intracellular Ca2+ | Smooth muscle contraction. wikipedia.orgnih.gov |

| Alpha-2 (α2) | α2A, α2B, α2C | Gi | ↓ Cyclic adenosine monophosphate (cAMP) | Mixed smooth muscle effects, inhibition of neurotransmitter release. wikipedia.orgnih.gov |

Beta-adrenergic receptors are divided into three main subtypes: β1, β2, and β3. nih.govjove.com All three subtypes are coupled to Gs proteins, which, when activated, stimulate the enzyme adenylate cyclase. wikipedia.org This stimulation increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov Activation of β1 receptors, found predominantly in the heart, increases cardiac heart rate and contractility. nih.govnih.gov Activation of β2 receptors, located in the lungs and vascular smooth muscle, leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation. nih.govnih.govnih.gov β3 receptor activation is primarily associated with increased lipolysis in adipose tissue. nih.govnih.gov

Beta-Adrenergic Receptor Subtypes

| Receptor | Subtypes | G-Protein Coupling | Primary Second Messenger | General Effect of Agonist Binding |

|---|---|---|---|---|

| Beta-1 (β1) | - | Gs | ↑ Cyclic adenosine monophosphate (cAMP) | Increased cardiac chronotropic and inotropic effects. nih.gov |

| Beta-2 (β2) | - | Gs (can also couple to Gi) | ↑ Cyclic adenosine monophosphate (cAMP) | Bronchodilation, vasodilation, smooth muscle relaxation. wikipedia.orgnih.govdroracle.ai |

| Beta-3 (β3) | - | Gs (can also couple to Gi) | ↑ Cyclic adenosine monophosphate (cAMP) | Increased lipolysis. wikipedia.orgnih.gov |

Receptor Binding Kinetics and Affinity Profiling

Epinephrine is characterized as a non-selective agonist of the adrenergic receptor system. wikipedia.orgwikipedia.org This means it binds to and activates all major adrenergic receptor subtypes, including α1, α2, β1, and β2 receptors. wikipedia.orgnih.gov Its ability to interact with this wide array of receptors explains its diverse and widespread physiological effects. drugbank.com Through its action on alpha-receptors, epinephrine can cause vasoconstriction, while its action on beta-receptors can lead to increased heart rate, myocardial contractility, and bronchial smooth muscle relaxation. drugbank.comnih.gov

While epinephrine is a non-selective agonist, its effects are notably dose-dependent, reflecting differing affinities for α and β adrenergic receptors. nih.govpittmedcardio.com At low concentrations, epinephrine shows a higher affinity for β-adrenergic receptors. wikipedia.orgnih.gov This preferential stimulation of β2 receptors can lead to vasodilation and a decrease in peripheral vascular resistance. wikipedia.orgdroracle.ai

As the concentration of epinephrine increases, its effects on α-adrenergic receptors become more pronounced and eventually dominate. libretexts.orgnih.gov The activation of α1 receptors overrides the β2-mediated vasodilation, leading to potent vasoconstriction and an increase in blood pressure. wikipedia.orglibretexts.orgnih.gov This dose-dependent shift in receptor activity is a critical aspect of epinephrine's pharmacological profile. pittmedcardio.com

Dose-Dependent Effects of Epinephrine on Adrenergic Receptors

| Epinephrine Dose | Primary Receptor Affinity | Dominant Physiological Effect |

|---|---|---|

| Low | Higher affinity for Beta (β) receptors. wikipedia.orgnih.gov | β2-mediated vasodilation, increased cardiac activity. droracle.ainih.gov |

| High | α-receptor activation becomes dominant. nih.govpittmedcardio.com | α1-mediated vasoconstriction, increased vascular tone. wikipedia.orgdroracle.ainih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Epinephrine, a crucial hormone and neurotransmitter, orchestrates the "fight or flight" response by interacting with adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family. These receptors, upon binding with epinephrine, activate a cascade of intracellular signaling pathways, leading to diverse physiological effects. pearson.com The fundamental mechanism involves the conversion of an extracellular signal—the binding of epinephrine—into a functional cellular response through a process known as signal transduction. pearson.com

Adrenergic receptors are characterized by their structure, which includes seven transmembrane helices, an extracellular N-terminal domain, and an intracellular C-terminal domain. The binding of epinephrine to these receptors induces a conformational change, which in turn activates an associated heterotrimeric G-protein on the intracellular side. aklectures.comnih.gov This activation initiates a series of downstream events that define the cellular response to epinephrine.

Heterotrimeric G-Protein Coupling Mechanisms (Gq, Gi, Gs)

The specificity of the cellular response to epinephrine is determined by the type of G-protein to which the adrenergic receptor is coupled. There are several families of G-proteins, with Gs (stimulatory), Gi (inhibitory), and Gq being central to epinephrine signaling. researchgate.netfrontiersin.org

Gs (Stimulatory G-protein): When epinephrine binds to β-adrenergic receptors, it typically activates the Gs protein. researchgate.net This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein (Gαs). aklectures.com The now-active Gαs subunit dissociates from the βγ-subunits and proceeds to activate its downstream effector. youtube.com

Gi (Inhibitory G-protein): Conversely, α2-adrenergic receptors are coupled to Gi proteins. nih.gov Activation of Gi inhibits the activity of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). nih.gov Interestingly, under certain conditions, such as high concentrations of epinephrine, β2-adrenergic receptors can switch their coupling from Gs to Gi, leading to an inhibitory effect. researchgate.net This dual coupling provides a mechanism for fine-tuning the cellular response.

Gq (Gq G-protein): α1-adrenergic receptors are coupled to Gq proteins. frontiersin.org When activated by epinephrine, the Gαq subunit activates the enzyme phospholipase C (PLC). frontiersin.orgmdpi.com

The differential coupling of adrenergic receptor subtypes to various G-proteins allows epinephrine to elicit a wide range of physiological responses in different tissues.

| Adrenergic Receptor Subtype | Primary Coupled G-Protein | Primary Effector Enzyme | Key Second Messengers |

|---|---|---|---|

| α1 | Gq | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) |

| α2 | Gi | Adenylyl Cyclase (inhibited) | Decreased Cyclic AMP (cAMP) |

| β1, β2, β3 | Gs | Adenylyl Cyclase (activated) | Increased Cyclic AMP (cAMP) |

Downstream Intracellular Signaling Cascades

The activation of different G-proteins initiates distinct downstream signaling cascades, leading to the amplification of the initial signal and a robust cellular response.

The canonical pathway for β-adrenergic receptor signaling involves the Gs-mediated activation of adenylyl cyclase. nih.gov This membrane-bound enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). pearson.comaklectures.com cAMP then acts as a second messenger, a molecule that relays the signal from the receptor-ligand complex to intracellular targets. pearson.com The production of cAMP is a critical step in signal amplification, as a single activated adenylyl cyclase molecule can generate numerous cAMP molecules. berkeley.eduyoutube.com

Activation of α1-adrenergic receptors and the Gq protein leads to the stimulation of phospholipase C (PLC). mdpi.comnih.gov PLC is an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. researchgate.net DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). mdpi.comresearchgate.net

The second messengers generated by adenylyl cyclase and phospholipase C activate various protein kinases, which are enzymes that phosphorylate other proteins, thereby altering their activity.

Protein Kinase A (PKA): The primary target of cAMP is protein kinase A (PKA). aklectures.comberkeley.edu The binding of cAMP to the regulatory subunits of PKA causes the release and activation of the catalytic subunits. nih.gov These active subunits then phosphorylate a multitude of target proteins on serine and threonine residues, leading to changes in cellular metabolism and function. berkeley.edukhanacademy.org For example, in muscle cells, PKA phosphorylates and activates glycogen (B147801) phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to the breakdown of glycogen into glucose. youtube.comkhanacademy.org

Protein Kinase C (PKC): DAG and Ca2+ synergistically activate protein kinase C (PKC). mdpi.comresearchgate.net Activated PKC phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.

Other Kinases: Epinephrine can also influence other kinase cascades. For instance, studies have shown that epinephrine can increase the activity of c-Jun N-terminal kinase (JNK) in skeletal muscle, a pathway distinct from the insulin-stimulated extracellular signal-regulated kinase (ERK) pathway. nih.gov In some cellular contexts, epinephrine can inhibit the activation of ERK1/2. diabetesjournals.org Furthermore, epinephrine can activate Hippo kinases, which in turn can phosphorylate and inhibit phosphoinositide 3-kinase (PI3Kα). nih.gov

| Kinase | Activating Second Messenger(s) | Primary Upstream Activator | Example Downstream Effects |

|---|---|---|---|

| Protein Kinase A (PKA) | cAMP | Adenylyl Cyclase | Glycogenolysis, regulation of gene transcription |

| Protein Kinase C (PKC) | DAG, Ca2+ | Phospholipase C | Regulation of cell growth and metabolism |

| c-Jun N-terminal Kinase (JNK) | - | Upstream MAP Kinase Kinases | Cellular stress responses |

Receptor Desensitization and Downregulation Mechanisms in Response to Epinephrine Exposure

To prevent overstimulation and maintain cellular responsiveness, the signaling from adrenergic receptors is tightly regulated through processes of desensitization and downregulation. nih.gov

Desensitization: This is a rapid process that occurs within minutes of agonist exposure and involves the uncoupling of the receptor from its G-protein. nih.gov A key mechanism is the phosphorylation of the receptor itself. nih.govnih.gov For β-adrenergic receptors, this phosphorylation can be carried out by PKA (a form of heterologous desensitization) or by G-protein-coupled receptor kinases (GRKs) (homologous desensitization). researchgate.netnih.gov Phosphorylation by GRKs promotes the binding of proteins called β-arrestins to the receptor. nih.govaklectures.com β-arrestin binding sterically hinders the interaction of the receptor with the G-protein, thus dampening the signal. aklectures.com

Downregulation: This is a longer-term process that occurs over hours to days and results in a decrease in the total number of receptors on the cell surface. nih.gov Following prolonged agonist exposure, receptors can be internalized into the cell via endocytosis. researchgate.net Once inside the cell, these receptors can either be recycled back to the plasma membrane, leading to resensitization, or they can be targeted for degradation in lysosomes. nih.gov This degradation of receptors leads to a reduction in the total receptor number, a phenomenon known as downregulation. nih.govresearchgate.net

These regulatory mechanisms are crucial for the physiological adaptation to varying levels of epinephrine and for preventing the pathological consequences of excessive adrenergic stimulation. nih.govmdpi.com

Physiological Roles and Systemic Mechanisms of Endogenous Epinephrine

Epinephrine (B1671497) as a Neurotransmitter and Hormone

Epinephrine, also known as adrenaline, functions as both a hormone and a neurotransmitter. clevelandclinic.orgwebmd.com The distinction lies in its site of release and mode of transport. As a hormone, it is synthesized and secreted by the adrenal medulla, the inner part of the adrenal glands located atop the kidneys. clevelandclinic.orgendocrine.org Upon stimulation, the adrenal medulla releases epinephrine into the bloodstream, which then travels to various target tissues and organs, eliciting widespread physiological changes. quora.commedicalnewstoday.com

In its capacity as a neurotransmitter, a small amount of epinephrine is produced by a limited number of neurons in the medulla oblongata. wikipedia.org In this role, it acts as a chemical messenger, transmitting signals across synapses between nerve cells. clevelandclinic.org While its role as a neurotransmitter is less extensive than its hormonal function, it contributes to processes such as metabolism, attention, and focus. clevelandclinic.org

The synthesis of epinephrine from norepinephrine (B1679862) is catalyzed by the enzyme phenylethanolamine N-methyltransferase, which is primarily found in the chromaffin cells of the adrenal medulla. britannica.com The release of epinephrine is primarily triggered by activation of the sympathetic nervous system in response to stress. endocrine.orgwikipedia.org

Role in the "Fight-or-Flight" Response

Epinephrine is a central component of the "fight-or-flight" response, a physiological reaction that occurs in response to a perceived threat or danger. clevelandclinic.orgwikipedia.org This response, first described by Walter Bradford Cannon, prepares an individual for physical exertion, either to confront the threat (fight) or to escape from it (flight). wikipedia.org

Upon perceiving a stressful or dangerous situation, the amygdala in the brain sends a signal to the hypothalamus. wikipedia.org This triggers the activation of the sympathetic nervous system, which in turn stimulates the adrenal medulla to release a surge of catecholamines, predominantly epinephrine and norepinephrine, into the bloodstream. wikipedia.org

The systemic effects of this hormonal cascade are rapid and profound, preparing the body for immediate action. wikipedia.org Key physiological changes initiated by epinephrine during the fight-or-flight response include:

Increased heart rate and cardiac output. wikipedia.org

Redirection of blood flow from non-essential areas to major muscle groups, the heart, and the lungs. endocrine.org

Dilation of airways to increase oxygen uptake. endocrine.org

Stimulation of the liver to break down glycogen (B147801) into glucose, providing a rapid source of energy. britannica.comdermnetnz.org

Pupil dilation to enhance visual acuity. britannica.com

Decreased perception of pain. endocrine.org

These coordinated responses, orchestrated by epinephrine, enhance physical performance and alertness, increasing the chances of survival in a threatening situation. endocrine.org

Cardiovascular System Regulation

Epinephrine exerts significant and complex effects on the cardiovascular system, modulating heart function and blood vessel dynamics to meet the body's metabolic demands, particularly during periods of stress. britannica.comnih.gov These effects are mediated through its interaction with adrenergic receptors, specifically α- and β-receptors, which are located on various cells throughout the cardiovascular system. britannica.comwikipedia.org

Epinephrine has a potent positive inotropic effect, meaning it increases the force of myocardial contraction. quizlet.comcancer.gov This enhancement of contractility is primarily mediated through the activation of β1-adrenergic receptors on cardiac muscle cells (myocytes). quizlet.commdpi.com

The binding of epinephrine to β1-receptors initiates a cascade of intracellular events:

Activation of the enzyme adenylyl cyclase, which increases the production of the second messenger cyclic AMP (cAMP). youtube.comnih.gov

Elevated cAMP levels activate protein kinase A (PKA). wikipedia.org

PKA phosphorylates several key proteins involved in calcium handling within the myocyte, including L-type calcium channels and phospholamban. nih.govwikipedia.org

Phosphorylation of L-type calcium channels increases their permeability to calcium ions (Ca2+), leading to a greater influx of Ca2+ into the cell during an action potential. youtube.comnih.gov

Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased calcium storage in the sarcoplasmic reticulum. wikipedia.org

This increased availability of intracellular calcium enhances the binding of calcium to troponin C, facilitating the interaction between actin and myosin filaments and thereby increasing the force of contraction. youtube.comwikipedia.org Research has also shown that epinephrine can increase the rate of cross-bridge cycling in cardiac muscle, further contributing to its inotropic effect. nih.gov

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| β1-Adrenergic Receptor Activation | Epinephrine binds to β1-receptors on cardiomyocytes, initiating a signaling cascade. | Epinephrine, β1-Adrenergic Receptor |

| Increased Cyclic AMP (cAMP) Production | Activation of adenylyl cyclase leads to higher intracellular cAMP levels. | Adenylyl Cyclase, cAMP |

| Protein Kinase A (PKA) Activation | cAMP activates PKA, which phosphorylates downstream targets. | Protein Kinase A |

| Enhanced Calcium Influx | PKA phosphorylates L-type calcium channels, increasing calcium entry into the cell. | L-type Calcium Channels, Calcium (Ca2+) |

| Increased Sarcoplasmic Reticulum Calcium Storage | PKA phosphorylates phospholamban, enhancing the activity of the SERCA pump and increasing Ca2+ stores. | Phospholamban, SERCA |

Epinephrine has a positive chronotropic effect, meaning it increases the heart rate. quizlet.comnih.gov This is achieved by its action on the sinoatrial (SA) node, the natural pacemaker of the heart. quizlet.com

By binding to β1-adrenergic receptors in the SA node, epinephrine increases the rate of diastolic depolarization, also known as the pacemaker potential. quizlet.com This acceleration of the pacemaker potential allows the SA node to reach the threshold for firing an action potential more quickly, resulting in an increased heart rate. quizlet.com The effect is dose-dependent, with higher concentrations of epinephrine leading to a greater increase in heart rate. quizlet.com

Epinephrine's effect on vascular tone is complex, as it can induce both vasoconstriction and vasodilation depending on the location of the blood vessels and the concentration of the hormone. britannica.comquora.com This dual action is due to its interaction with both α- and β-adrenergic receptors on vascular smooth muscle cells. healthline.com

Vasoconstriction: Epinephrine causes vasoconstriction, or the narrowing of blood vessels, by activating α1-adrenergic receptors. cancer.govmdpi.com This effect is predominant in the blood vessels of the skin, mucous membranes, and kidneys. endocrine.orgquora.com Vasoconstriction in these areas helps to redirect blood flow to more vital organs, such as the heart, brain, and skeletal muscles, during the fight-or-flight response. endocrine.org

Vasodilation: In contrast, epinephrine can cause vasodilation, or the widening of blood vessels, in certain vascular beds, particularly those in skeletal muscles and the liver. britannica.com This is mediated by the activation of β2-adrenergic receptors. quora.compittmedcardio.com At lower concentrations, epinephrine has a higher affinity for β2-receptors, leading to vasodilation. quora.com This vasodilation increases blood flow to the muscles, providing them with the necessary oxygen and nutrients for increased physical activity. wikipedia.org

| Effect | Adrenergic Receptor | Primary Location | Physiological Outcome |

|---|---|---|---|

| Vasoconstriction | α1 | Skin, Mucous Membranes, Kidneys | Increased blood pressure, redirection of blood flow |

| Vasodilation | β2 | Skeletal Muscles, Liver | Increased blood flow to muscles for physical activity |

Epinephrine's influence on coronary and cerebral perfusion is a critical aspect of its cardiovascular effects, particularly in the context of resuscitation. Perfusion pressure, the pressure gradient that drives blood flow through an organ, is a key determinant of oxygen and nutrient delivery.

Coronary Perfusion: Epinephrine generally increases coronary blood flow. ahajournals.org This is primarily an indirect effect resulting from the increased myocardial oxygen demand caused by its positive inotropic and chronotropic actions. ahajournals.orgahajournals.org The heart muscle requires more oxygen to support the increased workload, leading to local metabolic vasodilation of the coronary arteries. ahajournals.org

Cerebral Perfusion: The effect of epinephrine on cerebral perfusion is more complex and remains a subject of ongoing research. While epinephrine's vasopressor effects can increase cerebral perfusion pressure (the difference between mean arterial pressure and intracranial pressure), some studies suggest that it may not necessarily improve, and could potentially reduce, cerebral microvascular blood flow. researchgate.netnih.gov This is thought to be due to its α1-agonist action, which can cause vasoconstriction in the cerebral microcirculation. researchgate.netnih.gov However, other research indicates that earlier administration of epinephrine during cardiopulmonary resuscitation may be associated with improved cerebral perfusion pressure and cortical cerebral blood flow. nih.gov

Renin Release Modulation

Endogenous epinephrine plays a significant role in the regulation of blood pressure through its influence on the renin-angiotensin-aldosterone system (RAAS). A primary mechanism of this influence is the direct stimulation of renin secretion from the kidneys. nih.govnih.gov This process is mediated through the activation of beta-1 (β1) adrenergic receptors located on the juxtaglomerular cells of the kidneys. nih.govjacc.org

When circulating epinephrine binds to these β1-receptors, it triggers a signaling cascade that leads to the release of the enzyme renin into the bloodstream. nih.gov Renin then initiates a series of steps in the RAAS cascade, starting with the conversion of angiotensinogen (B3276523) to angiotensin I. clevelandclinic.orgnih.gov This ultimately leads to the production of angiotensin II and the release of aldosterone, which collectively act to increase blood pressure. clevelandclinic.org Studies have shown that even low-dose infusions of epinephrine can lead to a significant increase in plasma renin activity. nih.gov The sympathetic nervous system's activity, which releases epinephrine, is a key trigger for renin secretion, highlighting the hormone's integral role in this physiological control system. jacc.orgclevelandclinic.org

| Parameter | Effect of Epinephrine Infusion | Associated Receptor |

| Plasma Renin Activity (PRA) | Increased by 56% (P < .01) | Beta-1 Adrenergic Receptor |

| Plasma Aldosterone | Remained constant | - |

| Serum Potassium | Decreased by 4.1% (P < .025) | Beta-Adrenergic Receptors |

Data from a study involving low-dose epinephrine infusion in normal subjects. nih.gov

Metabolic Regulation

Epinephrine is a crucial hormone in metabolic regulation, particularly in mobilizing energy substrates to manage or prepare for stress, a key component of the "fight-or-flight" response. clevelandclinic.orgyoutube.com Its primary actions are aimed at increasing the availability of glucose and fatty acids, which can be readily used by the body for fuel. britannica.comusda.gov This is achieved through coordinated effects on carbohydrate and lipid metabolism in various tissues, including the liver, skeletal muscle, and adipose tissue. youtube.comusda.govlibretexts.org

Glucose Metabolism Effects

A primary mechanism by which epinephrine boosts glucose production is by stimulating glycogenolysis, the breakdown of stored glycogen into glucose. britannica.comusda.govlibretexts.org In the liver, epinephrine triggers a signaling cascade that activates the enzyme glycogen phosphorylase, which breaks down glycogen into glucose-1-phosphate, subsequently converted to glucose and released into the bloodstream. britannica.comlibretexts.org This hepatic action contributes significantly to the immediate rise in blood glucose levels. nih.govnih.gov

In skeletal muscle, epinephrine also stimulates glycogenolysis. libretexts.orgnih.gov However, because muscle cells lack the enzyme glucose-6-phosphatase, the glucose-6-phosphate produced from glycogen breakdown cannot be released into the circulation. Instead, it is utilized directly by the muscle for glycolysis to produce ATP for muscle contraction. libretexts.org Research in rats has demonstrated that epinephrine infusion significantly stimulates glycogen depletion in various muscle types. nih.gov While physiological increases in plasma epinephrine may have a negligible effect on muscle glycogenolysis at rest, it plays a more significant role during physical exertion. nih.govphysiology.org

| Tissue | Effect of Epinephrine | Primary Outcome |

| Liver | Stimulates glycogenolysis | Release of glucose into the bloodstream britannica.com |

| Skeletal Muscle | Stimulates glycogenolysis | Provides glucose-6-phosphate for glycolysis within the muscle libretexts.orgnih.gov |

In addition to breaking down stored glycogen, epinephrine enhances hepatic glucose production by stimulating gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors like lactate (B86563), glycerol (B35011), and certain amino acids. physiology.orgnih.govdiabetesjournals.org This effect is sustained even after the initial burst of glycogenolysis wanes, contributing to the persistence of hyperglycemia. nih.gov Epinephrine's stimulation of gluconeogenesis occurs in both the liver and the kidneys. physiology.org

The hormone increases the delivery of gluconeogenic substrates from peripheral tissues to the liver and kidneys. physiology.orgphysiology.org For example, lactate produced in muscles is a key precursor. physiology.orgphysiology.org Furthermore, epinephrine enhances the efficiency of the gluconeogenic pathway within these organs, ensuring a continuous supply of glucose. physiology.org Studies in conscious dogs have shown that during insulin (B600854) deficiency, epinephrine infusion can cause gluconeogenesis to account for as much as 55% of total glucose production. diabetesjournals.org

Epinephrine also contributes to hyperglycemia by impairing glucose uptake in skeletal muscle. nih.govphysiology.org It directly inhibits insulin-stimulated glucose utilization. nih.gov The primary mechanism for this inhibition is not a direct blockage of the glucose transporters (like GLUT4) but rather an inhibition of glucose phosphorylation, the step immediately following its entry into the cell. nih.govphysiology.org

Lipid Metabolism Effects

Epinephrine plays a pivotal role in the mobilization of lipids from adipose tissue, thereby increasing the availability of fatty acids as an energy source. britannica.comusda.gov This process, known as lipolysis, is initiated when epinephrine stimulates hormone-sensitive lipase (B570770) in fat cells. youtube.com This enzyme hydrolyzes stored triacylglycerols (triglycerides) into free fatty acids and glycerol, which are then released into the circulation. youtube.com

In skeletal muscle, particularly oxidative (slow-twitch) muscle fibers, physiological concentrations of epinephrine can increase the hydrolysis of intramuscular triacylglycerols. researchgate.netphysiology.org This provides an immediate source of fatty acids for oxidation within the muscle itself. researchgate.net Interestingly, the effect of epinephrine on lipid versus carbohydrate metabolism can differ depending on the muscle fiber type. In oxidative muscles, epinephrine may preferentially stimulate lipid hydrolysis over glycogen breakdown. researchgate.netphysiology.org

| Tissue | Enzyme/Process Affected | Outcome |

| Adipose Tissue | Stimulation of hormone-sensitive lipase | Release of free fatty acids and glycerol into the bloodstream youtube.com |

| Oxidative Skeletal Muscle | Increased triacylglycerol hydrolysis | Increased availability of fatty acids for local energy production researchgate.netphysiology.org |

| Cultured Human Fibroblasts | Decreased LDL processing and lipid synthesis | Potential role in lipid metabolism regulation nih.gov |

Lipolysis in Adipose Tissue

Endogenous epinephrine is a primary hormonal activator of lipolysis, the metabolic process wherein triacylglycerols (TAGs) stored in adipose tissue are hydrolyzed into glycerol and free fatty acids (FFAs). nih.gov This process is critical for mobilizing energy stores, particularly during periods of fasting or stress. The mechanism is initiated when epinephrine binds to β-adrenergic receptors on the surface of adipocytes. nih.gov

This binding activates a G-protein-coupled receptor system, leading to the stimulation of adenylyl cyclase. drugbank.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comquora.com The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA). nih.gov

PKA proceeds to phosphorylate two key proteins associated with lipid droplets: perilipin and hormone-sensitive lipase (HSL). nih.gov Phosphorylation of perilipin allows HSL to access the TAGs stored within the lipid droplet. Concurrently, phosphorylated HSL becomes activated and initiates the hydrolysis of TAGs to diacylglycerols (DAGs). Adipose triglyceride lipase (ATGL) is responsible for the initial step of hydrolyzing TAGs to DAGs, a process enhanced by its coactivator, CGI-58. nih.gov Subsequently, HSL hydrolyzes DAGs into monoacylglycerols (MAGs), and finally, monoacylglycerol lipase (MGL) breaks down MAGs into glycerol and FFAs. nih.gov

Triacylglycerol Hydrolysis in Skeletal Muscle

Epinephrine also stimulates the breakdown of intramuscular triacylglycerol (IMTG) stores, providing a local energy source for muscle fibers. The signaling pathway is similar to that in adipose tissue, involving β-adrenergic receptor activation, a subsequent increase in cAMP, and activation of PKA. nih.gov PKA then phosphorylates and activates hormone-sensitive lipase (HSL), which is present in skeletal muscle. physiology.orgphysiology.org

Research has shown that the effect of epinephrine on triacylglycerol hydrolysis in skeletal muscle is dependent on the muscle fiber type. physiology.orgphysiology.orgnih.gov Oxidative (slow-twitch) muscle fibers, which have a higher capacity for fat metabolism, exhibit a more significant increase in triacylglycerol hydrolysis in response to physiological concentrations of epinephrine compared to glycolytic (fast-twitch) fibers. physiology.orgphysiology.orgresearchgate.net For instance, one study on incubated rat muscles found that triacylglycerol breakdown was elevated at all tested epinephrine concentrations in the oxidative soleus muscle, but only at higher pharmacological concentrations in the glycolytic epitrochlearis muscle. physiology.orgnih.gov This differential response aligns with the higher HSL content found in oxidative muscles. physiology.orgphysiology.org

Table 1: Effect of Epinephrine on Triacylglycerol Hydrolysis in Different Rat Skeletal Muscle Types

| Muscle Type | Oxidative Capacity | Response to Physiological Epinephrine | Response to Pharmacological Epinephrine |

|---|---|---|---|

| Soleus (SOL) | High | Increased Hydrolysis physiology.orgphysiology.orgnih.gov | Increased Hydrolysis physiology.orgphysiology.orgnih.gov |

| Flexor Digitorum Brevis (FDB) | Intermediate | Increased Hydrolysis (at higher physiological concentrations) physiology.orgphysiology.orgnih.gov | Increased Hydrolysis physiology.orgphysiology.orgnih.gov |

| Epitrochlearis (EPT) | Low | No significant change physiology.orgphysiology.orgnih.gov | Increased Hydrolysis physiology.orgphysiology.orgnih.gov |

Respiratory System Modulation: Bronchodilation Mechanisms

Epinephrine is a potent bronchodilator, a property mediated primarily through its interaction with β2-adrenergic receptors located on the smooth muscle cells of the airways. drugbank.comdrugbank.comnih.gov The binding of epinephrine to these G-protein-coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, the widening of the bronchi and bronchioles. drugbank.comquora.com

Upon activation by epinephrine, the β2-adrenergic receptor stimulates the enzyme adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP) from ATP. drugbank.comquora.com Elevated cAMP levels then activate protein kinase A (PKA). quora.comcolumbia.edu PKA phosphorylates several target proteins within the smooth muscle cell, culminating in bronchodilation. A key target is the myosin light chain kinase (MLCK). quora.comcolumbia.edu Phosphorylation of MLCK decreases its affinity for the calcium-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains and preventing the muscle contraction cycle. quora.comcolumbia.edu This leads to the relaxation of the bronchial smooth muscle, alleviating bronchospasm. drugbank.com

Smooth Muscle Relaxation in Non-Vascular Organs

Epinephrine's effects extend to the relaxation of smooth muscle in various non-vascular organs, primarily through its action on β-adrenergic receptors. drugbank.comquora.com

Gastrointestinal Smooth Muscle

In the gastrointestinal (GI) tract, epinephrine generally exerts an inhibitory effect on motility by causing smooth muscle relaxation. drugbank.comphysiology.orgphysiology.org This action is mediated through both α- and β-adrenergic receptors. physiology.orgyoutube.com Activation of β-adrenergic receptors on GI smooth muscle cells leads to relaxation via the cAMP-PKA pathway, similar to the mechanism in bronchial smooth muscle. physiology.org Additionally, epinephrine can act on α2-adrenergic receptors located on presynaptic cholinergic nerves, which inhibits the release of acetylcholine, a primary excitatory neurotransmitter in the gut, further contributing to reduced motility. physiology.org Electrophysiological studies have shown that adrenaline can hyperpolarize the smooth muscle cell membrane, suppressing electrical activity associated with contractions. nih.gov

Uterine Smooth Muscle

The effect of epinephrine on uterine smooth muscle (myometrium) is complex and depends on the hormonal state of the uterus, particularly during pregnancy. However, the predominant effect is relaxation, which is mediated by β2-adrenergic receptors. nih.govbritannica.com The activation of these receptors leads to an increase in cAMP and subsequent muscle relaxation, a process known as tocolysis. nih.gov This can delay labor. nih.gov Conversely, α-adrenergic receptors are also present and their stimulation can cause uterine contraction. britannica.com

Urinary Bladder Smooth Muscle

Epinephrine promotes urine storage by causing relaxation of the detrusor muscle, which forms the wall of the urinary bladder. drugbank.comquora.com This relaxation is primarily mediated by the activation of β3-adrenergic receptors, the predominant β-receptor subtype in the human detrusor muscle. nih.govastellasresources.com The signaling pathway involves the standard G-protein-coupled, adenylyl cyclase-cAMP-PKA cascade, leading to smooth muscle relaxation and an increase in bladder capacity. frontiersin.org Concurrently, epinephrine can cause contraction of the bladder neck and internal sphincter via α1-adrenergic receptors, which further aids in preventing urination. astellasresources.comnih.gov

Table 2: Adrenergic Receptor Effects of Epinephrine on Non-Vascular Smooth Muscle

| Organ | Primary Receptor | Effect of Epinephrine Binding |

|---|---|---|

| Bronchial Smooth Muscle | β2 | Relaxation (Bronchodilation) drugbank.comdrugbank.com |

| Gastrointestinal Smooth Muscle | α2, β | Relaxation (Decreased Motility) drugbank.comphysiology.orgphysiology.org |

| Uterine Smooth Muscle | β2 | Relaxation (Tocolysis) nih.govbritannica.com |

| Detrusor Muscle (Bladder Wall) | β3 | Relaxation (Increased Capacity) nih.govastellasresources.com |

| Internal Urethral Sphincter | α1 | Contraction (Promotes Urine Retention) astellasresources.comnih.gov |

Iris Sphincter Muscle and Mydriasis

In clinical settings, this physiological principle is utilized during intraocular surgeries, such as cataract extraction, where maintaining a dilated pupil is crucial for surgical visualization and to minimize trauma to the iris. nih.govnih.gov While topically applied epinephrine is generally a poor mydriatic in normal eyes due to low corneal absorption, its effectiveness increases when the permeability of the eye is enhanced by surgical procedures or trauma. drugs.com For surgical purposes, epinephrine can be administered directly into the anterior chamber of the eye to achieve rapid and effective mydriasis. drugs.comnih.gov

The following table summarizes the key muscles and receptors involved in epinephrine-induced mydriasis:

| Muscle | Action | Receptor | Effect on Pupil |

| Iris Dilator Muscle | Contraction | α-adrenergic | Dilation (Mydriasis) |

| Iris Sphincter Muscle | Relaxation | β-adrenergic | Dilation (Mydriasis) |

| Ciliary Muscle | Slight Relaxation | β-adrenergic | Minimal effect on pupil size |

Synthetic Chemistry and Analog Development of Epinephrine Hydrochloride

Laboratory Synthesis Methodologies for Epinephrine (B1671497)

The laboratory synthesis of epinephrine has been a significant area of research since its structure was first elucidated. Various methodologies have been developed to produce this vital hormone synthetically, offering advantages in terms of purity, cost, and scalability over extraction from natural sources. These methods primarily focus on the construction of the catecholamine structure through different strategic approaches.

Synthesis from Noradrenaline Precursors

The conversion of noradrenaline (norepinephrine) to epinephrine represents the final step in the natural biosynthetic pathway of epinephrine. This transformation involves the N-methylation of the primary amine of noradrenaline. In a laboratory setting, this can be achieved through chemical methylation. While the in vivo process is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), chemical synthesis utilizes methylating agents to introduce a methyl group onto the nitrogen atom of the noradrenaline molecule. Reagents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) can be employed under suitable basic conditions to effect this transformation. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of noradrenaline attacks the electrophilic methyl group of the methylating agent.

This synthetic approach is direct but requires careful control of reaction conditions to avoid over-methylation and to ensure selectivity for the amino group, especially given the presence of reactive hydroxyl groups on the catechol ring. Protecting groups may be employed to shield the hydroxyl functions during the methylation step, followed by a deprotection step to yield the final product.

Pyrocatechol-Based Synthetic Routes

A common and historically significant approach to the synthesis of epinephrine begins with pyrocatechol (catechol). This method generally involves a Friedel-Crafts acylation reaction to introduce a two-carbon side chain to the catechol ring. In this route, catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form chloroacetylcatechol.

The resulting α-chloro ketone is then reacted with methylamine (B109427) (CH₃NH₂) in a nucleophilic substitution reaction. The methylamine displaces the chloride ion to form the corresponding α-methylamino ketone, known as adrenalone (B1665550). The final step in this sequence is the reduction of the ketone group in adrenalone to a secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. This final step yields racemic epinephrine, a mixture of the (R)- and (S)-enantiomers.

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Acylation | Pyrocatechol, Chloroacetyl chloride | AlCl₃ (Lewis acid) | Chloroacetylcatechol |

| 2. Amination | Chloroacetylcatechol, Methylamine | - | Adrenalone |

| 3. Reduction | Adrenalone | NaBH₄ or Catalytic Hydrogenation | Racemic Epinephrine |

Chloroacetylcatechol as a Starting Material

As highlighted in the pyrocatechol-based route, chloroacetylcatechol is a key intermediate in the synthesis of epinephrine. This compound, also known as 3,4-dihydroxy-α-chloroacetophenone, serves as a versatile precursor. The synthesis of epinephrine from this starting material involves two main transformations: the introduction of the methylamino group and the reduction of the carbonyl group.

The reaction of chloroacetylcatechol with an excess of methylamine yields adrenalone. The use of excess methylamine helps to drive the reaction to completion and minimize side reactions. The subsequent reduction of the ketonic carbonyl group in adrenalone to a hydroxyl group is a critical step that creates the chiral center in the epinephrine molecule. The choice of reducing agent can influence the stereochemical outcome of the reaction, although non-stereoselective reducing agents will produce a racemic mixture of epinephrine.

Stereo-selective Synthesis and Chiral Resolution of Racemic Epinephrine

The biological activity of epinephrine resides almost exclusively in the (R)-(-)-enantiomer. Therefore, the production of enantiomerically pure (R)-epinephrine is of significant pharmaceutical importance. This can be achieved through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture.